Ensartinib hydrochloride

Overview

Description

Ensartinib hydrochloride, also known as ESB or X-396, is a novel anaplastic lymphoma kinase (ALK) inhibitor with additional activity against a spectrum of other kinases including Abelson murine leukemia (ABL), met proto-oncogene (MET), receptor tyrosine kinase (AXL), and v-ros UR2 sarcoma virus oncogene homolog 1 (ROS1). It is considered a safer alternative to other ALK inhibitors and is currently undergoing advanced clinical evaluation for the treatment of non-small cell lung cancer (NSCLC) .

Synthesis Analysis

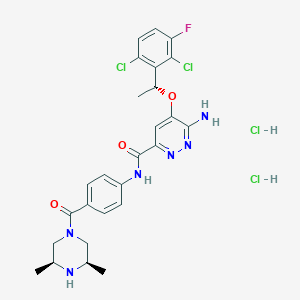

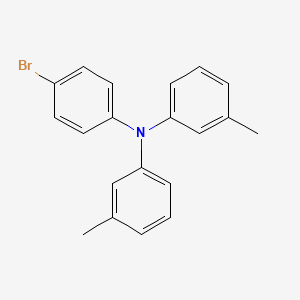

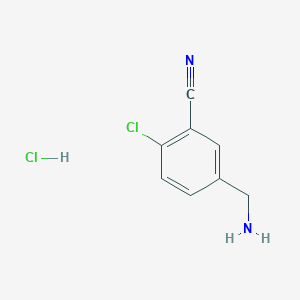

The synthesis of ensartinib involves the formation of its chemical structure, which contains a dichloro-fluorophenyl ring and cyclic tertiary amine rings, such as piperazine. The process of bioactivation of ensartinib has been studied in human liver microsomes (HLMs), revealing that it can generate reactive intermediates during metabolism. These intermediates include epoxide and iminium intermediates, which are formed through unexpected metabolic pathways .

Molecular Structure Analysis

The molecular structure of ensartinib is characterized by the presence of a dichloro-fluorophenyl ring and piperazine rings. The piperazine ring, in particular, is susceptible to bioactivation through the generation of iminium ion intermediates. The dichloro-phenyl group is bioactivated through a special mechanism that has been elucidated using LC-MS/MS techniques .

Chemical Reactions Analysis

Ensartinib undergoes various chemical reactions during its metabolism. The bioactivation of the piperazine ring and the dichloro-phenyl group leads to the formation of reactive intermediates. These intermediates can be trapped and stabilized using trapping agents such as reduced glutathione (GSH) and potassium cyanide (KCN), which facilitate their detection by LC-MS/MS .

Physical and Chemical Properties Analysis

The pharmacokinetics of ensartinib have been studied in healthy subjects following oral administration. The drug is predominantly excreted in feces, with a smaller amount excreted in urine. Ensartinib and its metabolite M465 are the major circulating components in plasma. The drug has a mean terminal half-life of 27.2 hours in plasma, indicating its sustained presence in the system post-administration .

Ensartinib is also a potent inhibitor of ATP-binding cassette (ABC) drug efflux transporters such as ABCB1 and ABCG2, as well as cytochrome P450 biotransformation enzymes like CYP3A4 and CYP2C9. This inhibition can lead to pharmacokinetic drug-drug interactions (DDIs) and modulation of multidrug resistance (MDR) .

Relevant Case Studies

Clinical studies have shown that ensartinib is effective in both ALK TKI-naïve and crizotinib-resistant NSCLC patients, including those with central nervous system (CNS) disease. It has been generally well-tolerated, with most adverse events being Grade 1-2. The drug has shown promising results in inducing responses in patients with CNS disease and is being monitored for response and development of resistance using plasma sequencing .

Scientific Research Applications

Pharmacokinetics and Clinical Studies

Pharmacokinetics Study : Ensartinib, developed to treat non-small cell lung cancer (NSCLC), was the focus of a pharmacokinetics study in Chinese patients. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was established for determining ensartinib in human plasma, crucial for assessing its efficacy and safety in clinical trials (Li et al., 2023).

Clinical Trial Efficacy and Safety : A multicenter phase 2 trial in China evaluated ensartinib's efficacy and safety in ALK-positive patients with NSCLC who were resistant to crizotinib therapy. The trial revealed significant activity and tolerability of ensartinib, especially for patients with brain metastases (Yang et al., 2019).

Metabolic and Pharmacokinetic Interactions

Interaction with Drug Efflux Transporters and Enzymes : Ensartinib's interactions with ATP-binding cassette (ABC) drug efflux transporters and cytochrome P450 biotransformation enzymes were investigated. The study found that ensartinib effectively modulates resistance mediated by these transporters and enzymes, influencing its pharmacokinetics and potential drug-drug interactions (Vagiannis et al., 2020).

Metabolic Disposition and Pharmacokinetics : A study on the pharmacokinetics, metabolism, and excretion of ensartinib revealed that the drug is primarily eliminated in feces and is well-tolerated in healthy subjects. This information is vital for understanding ensartinib's safety profile and appropriate dosing (Zhou et al., 2020).

Therapeutic Applications in NSCLC

Efficacy in ALK-Positive NSCLC : Ensartinib demonstrated effectiveness in ALK-positive NSCLC patients, including those resistant to crizotinib and those with CNS metastases. Its potent ALK inhibitory activity, along with activity against other kinases like MET and ABL, was highlighted in various studies (Bauer et al., 2016); (Zhao et al., 2020); (Horn et al., 2017).

Impact of Food on Pharmacokinetics : A study on the effects of food on ensartinib's pharmacokinetics in healthy Chinese subjects found that food intake significantly influences its absorption and plasma concentration, highlighting the importance of considering dietary factors in its administration (Shao et al., 2021).

Phase I/II Clinical Study in NSCLC : Ensartinib's safety, pharmacokinetics, and antitumor activity were assessed in a phase I/II study, primarily involving NSCLC patients. The study helped establish the recommended phase II dose and demonstrated ensartinib's effectiveness in treating ALK-positive NSCLC (Horn et al., 2018).

Clinical Evaluation in ALK-Positive NSCLC : A phase 1 trial of ensartinib in advanced ALK-positive NSCLC indicated its promising anti-tumor activity, including in patients with CNS metastases and those previously treated with TKIs (Ma et al., 2022).

Comparison with Crizotinib : Ensartinib was compared with crizotinib in patients with ALK-positive NSCLC, demonstrating superior efficacy, especially in terms of progression-free survival and intracranial response rates, positioning it as a valuable first-line treatment option (Horn et al., 2021).

Metabolite Characterization

Stable and Reactive Metabolites : A study characterized the stable and reactive metabolites of ensartinib in human liver microsomes, providing insights into its toxicity profile and potential for bioactivation, which is critical for understanding its safety and efficacy (Abdelhameed et al., 2020).

Inhibitory Effect on NSCLC Cell Adhesion, Invasion, and Migration : Research exploring ensartinib's inhibitory effect on the adhesion, invasion, and migration of NSCLC cells highlighted its potential therapeutic application beyond its kinase inhibitory activity (Zhang et al., 2019).

Mechanism of Action

Target of Action

Ensartinib hydrochloride is a potent and highly selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) . ALK is a tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system . Ensartinib also targets other kinases such as ROS1 and c-Met .

Mode of Action

Ensartinib binds to and inhibits the activity of ALK kinase, ALK fusion proteins, and ALK point mutation variants . By inhibiting these targets, ensartinib prevents the activation of downstream signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .

Biochemical Pathways

The primary pathway affected by ensartinib is the ALK pathway. ALK aberrations, such as gene fusions and mutations, can lead to continuous activation of downstream signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting ALK, ensartinib disrupts these pathways, leading to reduced tumor growth .

Pharmacokinetics

Ensartinib is orally bioavailable and is primarily eliminated in feces . The mean total recovery of the drug was 101.21% of the radiolabeled dose, with 91.00% excreted in feces and 10.21% in urine . Unchanged ensartinib was the predominant drug-related component in urine and feces, representing 4.39% and 38.12% of the administered dose, respectively . The mean Cmax, AUC 0–∞, T1/2, and Tmax values for ensartinib in plasma were 185 ng/mL, 3827 h ng/mL, 18.3 h, and 3.25 h, respectively .

Result of Action

Ensartinib has demonstrated promising efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). It is 10-fold more potent than crizotinib at inhibiting the growth of ALK-positive lung cancer cell lines . Additionally, ensartinib potently inhibited ALK fusions engineered to have point mutations, L1196M and C1156Y, that are associated with crizotinib resistance .

Action Environment

The action of ensartinib can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, age, sex, liver and kidney function, and the presence of other medications . .

Safety and Hazards

properties

IUPAC Name |

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2FN6O3.2ClH/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28;;/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36);2*1H/t13-,14+,15-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERUINQRGJAECT-ISUJJMBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl4FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ensartinib hydrochloride | |

CAS RN |

2137030-98-7 | |

| Record name | Ensartinib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2137030987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENSARTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2FR6VT1BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate](/img/structure/B3028429.png)

![1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate](/img/structure/B3028432.png)

![(2R)-2-(5-fluoro-2-hydroxyphenyl)-2-{1-oxo-6-[4-(piperazin-1-yl)phenyl]-1,3-dihydro-2H-isoindol-2-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3028435.png)